Monomyristolein

Lipid Self-Assembly Lyotropic Liquid Crystals Phase Behavior

Monomyristolein (CAS 56399-71-4) is a defined, monounsaturated monoacylglycerol (MAG) composed of a cis-9-tetradecenoic acid (C14:1c9) chain esterified to a glycerol backbone. This specific molecular architecture, featuring a cis double bond at the 9-position, imparts a unique balance between hydrophobicity and hydrophilicity, enabling the formation of well-defined, thermodynamically stable mesophases (e.g., lamellar and inverted cubic phases) upon hydration.

Molecular Formula C17H32O4
Molecular Weight 300.4 g/mol
CAS No. 56399-71-4
Cat. No. B1238838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomyristolein
CAS56399-71-4
Synonymsmonomyristolein
Molecular FormulaC17H32O4
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h5-6,16,18-19H,2-4,7-15H2,1H3/b6-5-
InChIKeyARCRKLOZHGPFFJ-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomyristolein (CAS 56399-71-4) – Sourcing a Defined C14:1 Monoglyceride for Lipid Self-Assembly & Drug Delivery


Monomyristolein (CAS 56399-71-4) is a defined, monounsaturated monoacylglycerol (MAG) composed of a cis-9-tetradecenoic acid (C14:1c9) chain esterified to a glycerol backbone [1]. This specific molecular architecture, featuring a cis double bond at the 9-position, imparts a unique balance between hydrophobicity and hydrophilicity, enabling the formation of well-defined, thermodynamically stable mesophases (e.g., lamellar and inverted cubic phases) upon hydration [2]. As a single-species, non-ionic amphiphile, it serves as a critical reference compound in fundamental biophysical studies of lipid self-assembly and as a rationally selected functional excipient for advanced drug delivery systems [3].

Compound Identity
Defined monounsaturated C14:1 monoacylglycerol
Workflow Selection
Lipid self-assembly and mesophase research
Use Context
Carrier research and non-ionic amphiphile reference

Why Generic Monoglyceride Substitution Fails: Monomyristolein's Chain-Length Specificity


Substituting monomyristolein with another monoglyceride—even one with a seemingly similar structure—is not a straightforward interchange. The physical behavior of monoglycerides is exquisitely sensitive to both the length and degree of unsaturation of the acyl chain [1]. For instance, changing the chain length by just one carbon atom (e.g., from C14:1 monomyristolein to C15:1 monopentadecenoin) or by four carbons (to C18:1 monoolein) results in significantly altered mesophase stability, phase transition temperatures, and overall phase behavior in aqueous systems [1]. Furthermore, the chain length directly and inversely correlates with functional performance, such as drug permeation enhancement, meaning that a generic or alternative MAG will not yield the same quantitative outcomes in a formulation or experiment [2]. These molecularly-specific differences necessitate precise compound selection, not generic substitution.

Chain length shift by even one carbon atom may significantly alter mesophase stability and transition temperatures.
Acyl chain length inversely correlates with drug permeation enhancement; generic MAGs may not reproduce quantitative formulation outcomes.
Metastability and phase transition kinetics are specific to the C14:1 chain; longer-chain MAGs exhibit different kinetic regimes.

Quantitative Evidence for Monomyristolein: Differential Performance vs. Key Analogues


Differential Mesophase Behavior: Monomyristolein vs. Monoolein (C18:1) vs. Monopentadecenoin (C15:1)

The phase behavior of monomyristolein in water is distinct from that of its close structural analogs, monoolein (C18:1c9) and monopentadecenoin (C15:1c10). A comparative X-ray diffraction study demonstrated that the stability fields of the lamellar liquid crystalline (Lα), inverted cubic (Q230, Q244), and fluid isotropic phases differ significantly across these three monoglycerides as a function of temperature and hydration [1].

Mesophase Behavior
Cross-study comparable
Phase stability boundaries differ significantly from monoolein (C18:1) and monopentadecenoin (C15:1). Temperature and hydration-dependent Lα and cubic phase regions are distinct.
Chain length impact: C14:1 ≠ C15:1 ≠ C18:1
Reported phase-structure mismatch context
XRD data, 0–60% (w/w) water, 0–104°C
Lipid Self-Assembly Lyotropic Liquid Crystals Phase Behavior

Chain Length Dictates Drug Permeation: Monomyristolein vs. Monocaprylin (C8:0) in Lamellar Formulations

In a comparative study of BRIJ-based lamellar liquid crystalline phases loaded with 0.5% paclitaxel, the choice of monoglyceride component directly impacted drug delivery. Formulations containing monocaprylin (LP-MC, C8:0 chain) delivered the highest amount of paclitaxel, while those with monomyristolein (LP-MM, C14:1 chain) or monoolein (LP-MO, C18:1 chain) delivered less [1]. This established a clear, inverse relationship between the monoglyceride's acyl chain length and the amount of paclitaxel delivered into and across the skin [1].

Drug Permeation Rank
Head-to-head
Inverse relationship between acyl chain length and paclitaxel delivery observed in BRIJ-based lamellar phases.
Delivery rank: C8:0 > C14:1 > C18:1
Reported intermediate permeation enhancement context
0.5% paclitaxel, 20% monoglyceride formulation
Drug Delivery Transdermal Paclitaxel Lamellar Phase

Stability of Lamellar and Cubic Phases: Monomyristolein Metastability vs. Longer Chains

The phase behavior of monomyristolein is characterized not only by its equilibrium states but also by its metastability. A study focusing on the monomyristolein/water system identified that the cubic-to-lamellar phase transition rate decreases with increasing sample hydration and proceeds more rapidly at an incubation temperature of 25°C compared to 0°C [1]. This specific kinetic behavior of the C14:1 chain is a key differentiator from longer-chain monoglycerides, which exhibit different transition kinetics and metastable lifetimes [1].

Phase Transition Kinetics
Class-level inference
Cubic-to-lamellar transition rate decreases with hydration; faster at 25°C than at 0°C for C14:1.
Kinetics differ from longer-chain MAGs.
Reported metastability context; requires validation
Time-resolved XRD monitoring
Lipid Self-Assembly Metastability Phase Transition Kinetics

Monomyristolein Surfactant Behavior: Unique Water Orientation vs. Other Non-Ionic Surfactants

Monomyristolein, as a non-ionic surfactant, exhibits a specific water orientation behavior at its surface that is dependent on the presence and type of monovalent ions. Using heterodyne-detected vibrational sum frequency generation (HD-VSFG) spectroscopy, it was found that water molecules at the monomyristolein surface are oriented with their hydrogen atoms pointing toward the bulk, and the degree of this orientation is strongly dependent on the anion (e.g., Cl-, Br-, I-) but only weakly on the cation [1]. This ion-specific behavior, which aligns with the Hofmeister series, is a characteristic of this particular non-ionic surfactant structure.

Surface Water Orientation
Supporting evidence
Water H-atoms point toward bulk at monomyristolein surface; orientation strongly anion-dependent, weakly cation-dependent.
Aligns with Hofmeister series.
Reported interfacial surfactant context
HD-VSFG spectroscopy with saline solutions
Surface Chemistry Hofmeister Effect Non-Ionic Surfactant

Validated Application Scenarios for Monomyristolein (CAS 56399-71-4) in Research & Industry


Investigating the Effect of Acyl Chain Length on Lipid Mesophase Behavior

Monomyristolein is ideally suited as a key reference compound in systematic studies of how monoacylglycerol (MAG) chain length and unsaturation govern the formation and stability of lyotropic liquid crystalline phases (e.g., lamellar, cubic) [1]. Its defined C14:1c9 structure, with its specific phase diagram, provides a critical data point when compared to shorter (e.g., C8:0 monocaprylin), longer (e.g., C18:1 monoolein), or slightly longer (e.g., C15:1 monopentadecenoin) analogs [REFS-1, REFS-2]. This allows researchers to precisely map the relationship between molecular architecture and self-assembly, which is fundamental for designing lipid-based nanomaterials [1].

Tailoring Drug Permeation Profiles in Transdermal and Topical Formulations

In the development of advanced topical or transdermal drug delivery systems, monomyristolein can be used as a functional excipient to achieve a specific, intermediate level of skin permeation enhancement [2]. The established inverse relationship between monoglyceride acyl chain length and drug delivery means that selecting monomyristolein (C14:1) over a short-chain (C8) or long-chain (C18) analog will directly and predictably influence the amount of drug (e.g., paclitaxel) delivered into and through the skin [2]. This enables formulation scientists to rationally tune the delivery profile to meet specific therapeutic requirements [2].

Studying Salt-Specific Interfacial Phenomena on Non-Ionic Surfaces

Monomyristolein serves as a well-defined model non-ionic surfactant for fundamental surface science investigations. Its unique, ion-dependent water orientation behavior at the interface, as revealed by HD-VSFG spectroscopy, makes it an excellent system for probing the molecular mechanisms of the Hofmeister effect at soft interfaces [3]. This research is directly relevant to understanding and predicting the stability and behavior of emulsions, foams, and other colloidal systems in the presence of salts, which are common components in many industrial and pharmaceutical formulations [3].

Application
Selection Property
Validation Focus
Lipid mesophase chain-length studies
Defined C14:1c9 phase diagram
Phase-structure and stability review
Skin permeation carrier research
Intermediate chain-length delivery profile
Permeation endpoint review
Non-ionic surfactant surface studies
Ion-specific interfacial water orientation
Hofmeister effect model context

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